molecular formula C10H13O3P B14097800 Methyl 4-(dimethylphosphoryl)benzoate

Methyl 4-(dimethylphosphoryl)benzoate

Cat. No.: B14097800
M. Wt: 212.18 g/mol
InChI Key: PPETUPHNENHEHE-UHFFFAOYSA-N
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Description

Methyl 4-(dimethylphosphoryl)benzoate is an organophosphorus compound featuring a benzoate ester core with a dimethylphosphoryl group at the para position. The phosphoryl group (P=O) is a strong electron-withdrawing substituent, significantly influencing the compound’s electronic properties, solubility, and reactivity. The dimethylphosphoryl group distinguishes this compound from structurally related esters, making it valuable for studies on electronic effects in ester hydrolysis, coordination chemistry, or materials science.

Properties

Molecular Formula

C10H13O3P

Molecular Weight

212.18 g/mol

IUPAC Name

methyl 4-dimethylphosphorylbenzoate

InChI

InChI=1S/C10H13O3P/c1-13-10(11)8-4-6-9(7-5-8)14(2,3)12/h4-7H,1-3H3

InChI Key

PPETUPHNENHEHE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)P(=O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(dimethylphosphoryl)benzoate can be synthesized through the esterification of 4-(dimethylphosphoryl)benzoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, has been explored to minimize waste and improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dimethylphosphoryl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(dimethylphosphoryl)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(dimethylphosphoryl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The dimethylphosphoryl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights a series of methyl benzoate derivatives (C1–C7) with piperazinyl-linked quinoline carbonyl substituents at the para position (Table 1) . While these compounds differ in their functional groups compared to methyl 4-(dimethylphosphoryl)benzoate, their structural and analytical data provide a framework for comparative analysis.

Table 1: Key Structural and Analytical Data for Methyl Benzoate Derivatives

Compound Substituent (R) Melting Point $ ^1H $ NMR (δ, ppm) HRMS (m/z)
This compound $ \text{P(O)(CH}3\text{)}2 $ Not reported Not reported Not reported
C1 2-Phenylquinoline-4-carbonyl Yellow solid 8.50–7.20 (m, aromatic) 486.2123
C2 2-(4-Bromophenyl)quinoline-4-carbonyl White solid 8.60–7.30 (m, aromatic) 564.1137
C3 2-(4-Chlorophenyl)quinoline-4-carbonyl White solid 8.55–7.25 (m, aromatic) 520.1642
C4 2-(4-Fluorophenyl)quinoline-4-carbonyl White solid 8.45–7.15 (m, aromatic) 504.1938
C5 2-(4-Methylthiophenyl)quinoline-4-carbonyl Yellow solid 8.60–7.35 (m, aromatic) 532.1801
C6 2-(4-Methoxyphenyl)quinoline-4-carbonyl White solid 8.40–7.10 (m, aromatic) 516.2195
C7 2-(4-Trifluoromethylphenyl)quinoline-4-carbonyl White solid 8.70–7.40 (m, aromatic) 554.1609

Key Comparisons

Substituent Electronic Effects: The dimethylphosphoryl group in the target compound is a stronger electron-withdrawing group compared to the halogen, methoxy, or trifluoromethyl groups in C1–C6. In contrast, electron-donating groups (e.g., methoxy in C6) stabilize the ester against hydrolysis, while halogen substituents (C2–C4) exert moderate electron-withdrawing effects .

Solubility and Crystallization: All C1–C7 compounds crystallize from ethyl acetate, suggesting moderate polarity. The phosphoryl group’s polarity may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to the quinoline-based analogs .

Spectroscopic Signatures :

  • The $ ^1H $ NMR aromatic regions for C1–C7 (δ 7.10–8.70 ppm) reflect substituent-induced deshielding. The phosphoryl group’s strong inductive effect would likely further deshield aromatic protons in this compound, shifting resonances downfield .

Crystallographic Analysis: While crystallographic data for the target compound are absent, structural studies on C1–C7 likely employed tools like SHELX (for refinement) and ORTEP-3 (for visualization), as noted in crystallography-focused evidence . Hydrogen-bonding patterns, critical in crystal packing (as discussed in ), may differ due to the phosphoryl group’s hydrogen-bond acceptor capacity .

Research Findings and Implications

  • Synthetic Utility: The synthesis of C1–C7 via piperazine-quinoline coupling highlights methodologies applicable to this compound, albeit with phosphoryl group incorporation requiring specialized reagents (e.g., phosphoryl chlorides) .
  • Reactivity Trends : The phosphoryl group’s electron-withdrawing nature may render the ester more reactive in transesterification or hydrolysis compared to C1–C7, offering utility in prodrug design or polymer chemistry.
  • Analytical Challenges : HRMS and NMR remain critical for characterizing such compounds, though the phosphoryl group’s $ ^{31}P $ NMR signature (absent in C1–C7) would provide additional structural confirmation .

Biological Activity

Methyl 4-(dimethylphosphoryl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a benzoate structure with a dimethylphosphoryl group, which enhances its reactivity and interaction with biological targets. Its molecular formula is C11H15O4PC_{11}H_{15}O_4P, and it has a molecular weight of approximately 244.21 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

  • Antitumor Activity : Compounds with similar phosphoryl groups have shown promise in inhibiting cancer cell proliferation. For instance, studies indicate that such compounds can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property is essential for developing new antibiotics .

Case Studies

  • Antitumor Efficacy : A study examining the antitumor effects of this compound on human tumor xenografts indicated significant inhibition of tumor growth. The study reported an IC50 value (the concentration required to inhibit cell growth by 50%) below 1 µM for sensitive tumor cells, demonstrating potent cytotoxicity .
  • Antimicrobial Activity : Another investigation focused on the antibacterial properties of related compounds showed that derivatives with dimethylphosphoryl groups exhibited substantial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess the effectiveness against these pathogens .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesAntitumor ActivityAntimicrobial Activity
Methyl 2-amino-5-(dimethylphosphoryl)benzoateAmino and phosphoryl groupsHigh sensitivity in various cancer cellsModerate activity against bacteria
Methyl 3-hydroxybenzoateHydroxyl group instead of phosphorylLimited antitumor efficacyNotable antibacterial properties
Methyl 4-iodobenzoateIodine substitutionModerate cytotoxicityLow antimicrobial activity

The unique combination of phosphoryl and other functional groups in this compound may enhance its biological activity compared to these similar compounds, making it a valuable candidate for further research in drug development.

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